Structural Differentiation of 1-Benzoyl-1H-indazol-5-yl benzoate via Dual Electrophilic Sites vs. Mono‑Substituted N‑Benzoylindazoles
1‑Benzoyl‑1H‑indazol‑5‑yl benzoate possesses two distinct electrophilic carbonyl environments—the N1‑benzoyl and the C5‑benzoate ester—whereas the most commonly studied N‑benzoylindazole HNE inhibitors carry a single acyl moiety at N1 and a non‑ester substituent (e.g., H, CN, OCH₃) at C5 [1]. In the representative inhibitor series, the most potent compounds bear a 3‑CN group (IC₅₀ = 7 nM) or a 5‑(4‑pyridinyl) substituent (IC₅₀ = 88–155 nM for haspin/Clk4) [1][2]. Although direct HNE or kinase IC₅₀ data for the 5‑benzoate ester itself have not been disclosed in the public domain, the presence of the second ester offers a reactive handle for further derivatization (e.g., hydrolysis to the free phenol, aminolysis) that is absent in the mono‑substituted comparators .
| Evidence Dimension | Number of electrophilic reactive sites |
|---|---|
| Target Compound Data | Two distinct ester/acyl moieties (N1‑benzoyl + C5‑benzoate) |
| Comparator Or Baseline | Mono‑substituted N‑benzoylindazoles (e.g., 1‑benzoyl‑1H‑indazole with H at C5; 3‑CN analog 5b, IC₅₀ = 7 nM for HNE) |
| Quantified Difference | One additional reactive ester group enables orthogonal chemical transformations not possible with mono‑functional analogs |
| Conditions | Structural comparison based on published SAR series for HNE inhibition (J. Med. Chem. 2013) and haspin/Clk4 kinase inhibition (Arch. Pharm. 2024) |
Why This Matters
For procurement decisions, the dual‑ester architecture provides a versatile synthetic intermediate that can be selectively deprotected or further functionalized, offering a broader chemical space exploration potential than mono‑substituted N‑benzoylindazoles.
- [1] Crocetti, L.; Schepetkin, I.A.; Cilibrizzi, A.; Graziano, A.; Vergelli, C.; Giovannoni, M.P.; Quinn, M.T.; Khlebnikov, A.I. Optimization of N‑benzoylindazole derivatives as inhibitors of human neutrophil elastase. J. Med. Chem. 2013, 56, 6259‑6272. View Source
- [2] Aboelfotouh, H.G.; Shawky, M.M.; Abdallah, M.; Khalifa, H.; Aboushady, Y.; Abadi, A.H.; Engel, M.; Abdel‑Halim, M. N1‑Benzoylated 5‑(4‑pyridinyl)indazole‑based kinase inhibitors. Arch. Pharm. (Weinheim) 2024, 357, e2400020. View Source
